molecular formula C17H13ClFN3O2 B2530710 N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1116082-33-7

N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2530710
CAS No.: 1116082-33-7
M. Wt: 345.76
InChI Key: HEKPBHJZMZZKQJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (CAS 1116082-33-7) is a high-purity chemical building block offered with a specification of 95% . This compound features a distinct molecular architecture, combining a 3-chloro-4-fluorophenyl moiety with a 2-methylquinazolin-4-yl group through an acetamide linker. The 3-chloro-4-fluorophenyl group is a common structural motif in medicinal chemistry, as evidenced by its presence in various crystallographic studies of bioactive molecules . Quinazoline derivatives are privileged scaffolds in drug discovery due to their broad range of biological activities. This specific reagent is designed for use in research and development, particularly in the synthesis of novel compounds for pharmaceutical and agrochemical screening . It is strictly intended for laboratory research purposes and is classified as For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2/c1-10-20-15-5-3-2-4-12(15)17(21-10)24-9-16(23)22-11-6-7-14(19)13(18)8-11/h2-8H,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKPBHJZMZZKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of 2-aminobenzonitrile with formamide to form the quinazoline ring. The resulting quinazoline intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

The next step involves the formation of the acetamide linkage This is achieved by reacting the quinazoline intermediate with 2-chloroacetyl chloride in the presence of a base like triethylamine

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, often with the addition of a base to facilitate the substitution.

Major Products Formed

    Oxidation: Quinazoline N-oxides

    Reduction: Reduced quinazoline derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the quinazoline scaffold exhibit significant anticancer properties. The incorporation of N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide into drug design has been explored for its selective cytotoxicity against cancer cells. The compound's structure allows for interaction with specific molecular targets involved in tumor growth and proliferation.

Antimicrobial Properties

The quinazoline derivatives have shown promising antimicrobial activities. Research has indicated that this compound could be effective against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. For instance, studies on related quinazoline derivatives have demonstrated their ability to inhibit α-glucosidase, which is crucial in managing diabetes by controlling carbohydrate digestion and absorption.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The following table summarizes some common synthetic routes:

StepReaction TypeDescription
1Nucleophilic SubstitutionReaction of 3-chloro-4-fluoroaniline with a quinazoline derivative to form the intermediate compound.
2AcetylationThe intermediate is then acetylated to yield the final product, this compound.

Case Studies

Several case studies have highlighted the efficacy of this compound in biological assays:

  • Anticancer Screening : A study involving various quinazoline derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting potent anticancer activity.
  • Antimicrobial Tests : In vitro tests revealed that this compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, supporting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways. The chloro and fluoro substituents on the phenyl ring may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(3-Ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (L874-0013)
  • Molecular Formula : C₁₉H₁₉N₃O₂ (MW: 321.38 g/mol) .
  • Key Difference : Replacement of the 3-chloro-4-fluorophenyl group with a 3-ethylphenyl group.
N-(5-Chloro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
  • Molecular Formula : C₁₈H₁₆ClN₃O₂ (MW: 341.8 g/mol) .
  • Key Difference : Substitution at the 5-chloro-2-methylphenyl position.
  • Impact : Steric effects from the methyl group may hinder binding to flat receptor pockets, while the chloro group retains electron-withdrawing properties.

Variations in the Heterocyclic Core

N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
  • Molecular Formula : C₂₂H₁₄Cl₂FN₃O₂S (MW: 498.33 g/mol) .
  • Key Difference: Replacement of the oxy linkage with a sulfanyl (-S-) group and addition of a 4-chlorophenyl-substituted dihydroquinazolinone.
  • Impact: The sulfanyl group increases electron density and may enhance metabolic stability.
2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide
  • Molecular Formula : C₂₄H₂₁N₃O₄ (MW: 415.44 g/mol) .
  • Key Difference: A 4-methoxyphenoxy group replaces the 2-methylquinazoline, and a 4-methylphenyl group is attached to the quinazoline.
  • Impact : The methoxy group improves solubility but may reduce membrane permeability.

Functional Group Modifications

N-(3-Chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
  • Key Feature : Imidazole ring instead of quinazoline .
2-[4-(1,3-Benzodioxol-5-yl)piperazino]-N-(3-chloro-4-fluorophenyl)acetamide
  • Molecular Formula : C₂₀H₂₁ClFN₃O₃ (MW: 405.85 g/mol) .
  • Key Difference : A piperazine-benzodioxole moiety replaces the quinazoline.

Structural and Physicochemical Comparisons

Molecular Weight and Polarity

Compound Molecular Weight (g/mol) Key Functional Groups
Target Compound 341.78 Cl, F, quinazoline, oxy
L874-0013 321.38 Ethyl, quinazoline, oxy
CAS 476484-68-1 498.33 Cl, sulfanyl, dihydroquinazoline
CAS 497077-23-3 415.44 Methoxy, oxy, 4-methylphenyl
  • Polarity Trends : Methoxy > oxy > sulfanyl > halogenated aryl.

Bond Length and Conformational Analysis

  • highlights that bond lengths in the acetamide region (e.g., C–C: 1.501 Å vs. 1.53 Å in analogs) and halogenated aryl groups (C–Br: 1.8907 Å vs. 1.91 Å) vary slightly, affecting molecular planarity and stacking interactions .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (CAS No. 1116082-33-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer agent and its interactions with various biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C17H13ClFN3O2
  • Molecular Weight : 345.76 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features a chloro-fluoro-substituted phenyl ring linked to a quinazoline moiety via an ether bond, which is significant for its biological activity. The presence of both halogen and quinazoline groups is known to enhance interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.

In Vitro Studies

  • Cell Lines Tested :
    • MCF7 (breast cancer)
    • A549 (lung cancer)
    • HepG2 (liver cancer)
  • IC50 Values :
    • The compound exhibited IC50 values ranging from 0.096 µM to 5.06 nM against different cancer cell lines, indicating potent activity compared to standard chemotherapeutics like sorafenib .
Cell LineIC50 (µM)Reference
MCF70.096
A5490.34
HepG25.06

The biological activity of this compound is attributed to its ability to inhibit key signaling pathways involved in tumor growth:

  • EGFR Inhibition : The compound selectively inhibits the epidermal growth factor receptor (EGFR), which plays a critical role in the proliferation and survival of cancer cells.
  • Receptor Tyrosine Kinase Inhibition : It also exhibits activity against other receptor tyrosine kinases, which are essential for various cellular processes including growth and differentiation .

Anti-inflammatory Activity

Beyond its anticancer properties, quinazoline derivatives have been reported to possess anti-inflammatory effects. The mechanism involves the modulation of inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases as well .

Study 1: Anticancer Activity Evaluation

In a recent study, this compound was tested for its cytotoxic effects on MCF7 and A549 cell lines. The results indicated significant inhibition of cell proliferation, with detailed analysis revealing that the compound induces apoptosis through the activation of caspase pathways .

Study 2: Structure-Activity Relationship Analysis

A comprehensive structure-activity relationship (SAR) analysis was conducted on similar quinazoline derivatives, showing that modifications at specific positions on the quinazoline ring can enhance biological activity. This study emphasized the importance of halogen substitutions in increasing potency against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves coupling the quinazoline moiety with the substituted acetamide group. A common approach includes:

Quinazoline Core Formation : Cyclization of anthranilic acid derivatives with formamide or urea under reflux conditions.

Etherification : Reaction of 4-hydroxy-2-methylquinazoline with chloroacetamide intermediates in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .

Final Coupling : Nucleophilic substitution between the quinazoline-4-ol and N-(3-chloro-4-fluorophenyl)-2-chloroacetamide under controlled pH and temperature to maximize yield .

  • Optimization : Parameters such as solvent polarity (e.g., DMF vs. acetonitrile), reaction time (2–24 hours), and catalyst use (e.g., KI for thioacetamide formation) are systematically tested .

Q. How does the compound’s structure influence its biological activity?

  • Key Functional Groups :

  • The 3-chloro-4-fluorophenyl group enhances lipophilicity, aiding membrane permeability.
  • The quinazoline-4-oxy moiety provides π-π stacking potential for target binding (e.g., enzyme active sites).
  • The acetamide linker allows conformational flexibility for optimal interactions .
    • Structural Validation : Techniques like NMR (¹H/¹³C) and mass spectrometry confirm regioselectivity and purity, ensuring biological relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in IC₅₀ values (e.g., antitumor activity in different cell lines) may arise from:

  • Assay Variability : Differences in cell viability protocols (MTT vs. ATP-based assays).
  • Target Heterogeneity : Variant expression levels of hedgehog pathway proteins (e.g., SMO or GLI1) across cell models .
    • Resolution Strategy :
  • Standardize assays using isogenic cell lines.
  • Validate target engagement via Western blotting or siRNA knockdown .

Q. What advanced techniques are used to study the compound’s interaction with biological targets?

  • Molecular Docking : Predict binding modes with enzymes like EGFR or PI3K using software (AutoDock Vina) and high-resolution crystal structures (PDB IDs).
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ/kₒff) for target proteins in real time .
  • Crystallography : Co-crystallization with targets (e.g., kinases) reveals atomic-level interactions; SHELX programs refine electron density maps .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • SAR Framework :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) on the quinazoline ring to enhance electrophilicity.
  • Linker Variations : Replace acetamide with sulfonamide to test hydrogen-bonding capacity.
  • Substituent Screening : Evaluate halogen substitutions (Br, I) on the phenyl ring for steric and electronic effects .
    • Data Analysis : Use multivariate regression to correlate structural descriptors (logP, polar surface area) with activity .

Key Considerations for Experimental Design

  • Stability Studies : Assess compound degradation under varying pH (2–12) and temperature (4–37°C) using HPLC .
  • Toxicity Profiling : Screen for off-target effects via mitochondrial membrane potential assays (JC-1 staining) .

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